Norfludiazepam
Description
Norfludiazepam (C₁₅H₁₀ClFN₂O; molecular weight 288.70) is a benzodiazepine (BZD) derivative structurally related to diazepam but distinguished by a fluorine atom in the ortho (2-) position of the phenyl ring and the absence of the methyl group on the amide . It is an active metabolite of flurazepam and fludiazepam and serves as an intermediate in synthesizing midazolam . Pharmacokinetically, this compound exhibits a prolonged half-life (24–74 hours), significantly longer than its parent compound flurazepam .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCOILFBWYKHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183057 | |
| Record name | Norfludiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2886-65-9 | |
| Record name | Desalkylflurazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2886-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfludiazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002886659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norfludiazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFLURAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U41NXR6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reagent | 6M HCl | 85–90 |
| Temperature | 80–100°C | - |
| Reaction Time | 4–6 hours | - |
| Solvent | Aqueous ethanol (1:1 v/v) | - |
The choice of solvent significantly impacts reaction efficiency. Ethanol-water mixtures enhance solubility of both flurazepam and this compound, preventing precipitate formation during hydrolysis.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:
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Batch Reactor Setup : Flurazepam (1.0 kg) is dissolved in 10 L of ethanol-water (1:1) under reflux.
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Acid Catalysis : 6M HCl is added dropwise over 30 minutes, maintaining pH < 2.
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Thermal Control : The mixture is heated to 90°C for 5 hours with continuous stirring.
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Neutralization : Post-reaction, the solution is cooled to 25°C and neutralized with NaOH to pH 7.0–7.5.
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Crystallization : this compound precipitates upon cooling to 4°C, yielding 780–820 g (85–89% purity).
Optimization Challenges:
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Impurity Formation : Overheating (>100°C) generates 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a non-fluorinated byproduct.
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Solvent Recovery : Ethanol is distilled and recycled, reducing production costs by 18–22%.
Purification and Analytical Characterization
Crude this compound undergoes column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove residual flurazepam and byproducts. Final purity (>99%) is verified via:
High-Performance Liquid Chromatography (HPLC):
Chemical Reactions Analysis
Types of Reactions
Norfludiazepam undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize desalkylflurazepam.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce desalkylflurazepam.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
Norfludiazepam has a wide range of scientific research applications:
Mechanism of Action
Norfludiazepam exerts its effects by binding to an allosteric site on GABA-A receptors. This binding potentiates the action of GABA on GABA-A receptors by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization . This results in the inhibitory effect on neuronal excitability, leading to its sedative and anxiolytic properties .
Comparison with Similar Compounds
Structural Comparison with Analogous Benzodiazepines
Norfludiazepam shares a 1,4-benzodiazepine core but differs in substituents and functional groups compared to other BZDs (Table 1).
Table 1: Structural Comparison of this compound with Related Compounds
| Compound | Substituents (Phenyl Ring) | Amide Group | Additional Features |
|---|---|---|---|
| This compound | 2-fluoro | No methyl | Active metabolite of flurazepam |
| Diazepam | 2-chloro | Methyl | Prototypical BZD with broad use |
| Flurazepam | 2-fluoro | Methyl | Parent compound of this compound |
| Nordazepam | 2-chloro | No methyl | Desmethyldiazepam (diazepam metabolite) |
| Midazolam | 2-fluoro, imidazole ring | Methyl | Short-acting, used in anesthesia |
Pharmacokinetic and Pharmacodynamic Comparisons
Half-Life and Metabolism
- This compound: Half-life ranges from 24–74 hours (up to 157 hours in overdose cases) due to slow hepatic metabolism via CYP3A4 .
- Diazepam: Shorter half-life (20–100 hours) but forms active metabolites (e.g., nordazepam) that prolong effects .
- Midazolam : Ultra-short half-life (1.5–2.5 hours) due to rapid hydroxylation .
Receptor Interactions
This compound non-selectively binds GABAₐ receptor subtypes, similar to classical BZDs, but uniquely modulates cAMP production via GPR68 receptors in a pH-dependent manner . In vitro studies show it inhibits L-type voltage-gated calcium channels (Cav1.2 IC₅₀: 55 μM; Cav1.3 IC₅₀: 37 μM), a mechanism less prominent in other BZDs .
Clinical and Toxicological Profiles
Efficacy and Adverse Effects
- This compound: Limited clinical data, but animal studies suggest anxiolytic, sedative, and muscle relaxant effects comparable to diazepam . Case reports highlight prolonged sedation and respiratory depression in overdoses .
- Diazepam/Flurazepam : Well-documented efficacy in anxiety and insomnia but with risks of dependence and withdrawal .
Toxicity
- No antidote is specifically approved.
- Midazolam : Rapid onset but associated with hypotension and paradoxical agitation in some patients .
Legal and Research Status
This compound is unregulated internationally, unlike controlled BZDs like diazepam . It is marketed as a "research chemical" with purity >97% in some jurisdictions, though its human use is unapproved . Current research focuses on its role in designer drug markets and metabolic pathways .
Biological Activity
Norfludiazepam is a compound belonging to the 1,4-benzodiazepine class, primarily recognized for its pharmacological effects as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) A receptor. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and implications in clinical and research settings.
Chemical Structure and Properties
This compound is structurally related to fludiazepam, differing mainly by the absence of a methyl group at the nitrogen atom in position 1 of the diazepine ring. This modification significantly influences its binding affinity and pharmacological profile.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 288.7 g/mol
This compound enhances GABAergic transmission by binding to the benzodiazepine site on the GABA A receptor. This action increases the frequency of chloride channel opening events induced by GABA, leading to hyperpolarization of neurons and resultant anxiolytic , sedative , and muscle relaxant effects. The compound exhibits high affinity for benzodiazepine receptors, contributing to its effectiveness in alleviating anxiety and inducing sedation.
Pharmacological Effects
The primary biological activities of this compound include:
- Anxiolytic Effects : Reduces anxiety levels through enhanced GABAergic activity.
- Sedative Effects : Induces sedation, making it useful in managing sleep disorders.
- Muscle Relaxant Properties : Alleviates muscle tension and spasms.
Comparative Analysis with Other Benzodiazepines
This compound shares similarities with other benzodiazepines but also possesses unique characteristics that differentiate it from its counterparts. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fludiazepam | Methyl group at N1 | Higher receptor affinity than this compound |
| Diazepam | No halogen substitution | Widely used anxiolytic |
| Clonazepam | Chlorine substitution | Potent anticonvulsant |
| Alprazolam | Triazole ring | Rapid onset of action |
| This compound | No methyl group at N1 | Distinct binding profile affecting efficacy |
Research Findings
Recent studies have focused on the pharmacokinetics and toxicology of this compound, particularly in relation to its use in clinical settings and potential for misuse. Key findings include:
- Binding Affinity Studies : Research indicates that this compound has a significant binding affinity for GABA A receptors, comparable to other commonly used benzodiazepines .
- Clinical Implications : Although this compound has demonstrated efficacy in reducing anxiety and promoting sedation, its clinical use is limited due to regulatory constraints surrounding benzodiazepines .
- Toxicological Reports : Data from various case studies highlight instances of adverse effects associated with this compound misuse, emphasizing the need for awareness among healthcare providers regarding its potential risks .
Case Studies
Several case studies have documented the effects of this compound in different populations:
- Case Study 1 : A report on emergency department admissions indicated that patients presenting with symptoms of overdose often had detectable levels of this compound alongside other substances, underscoring its potential for misuse .
- Case Study 2 : A study examining chronic benzodiazepine use found that patients who transitioned to this compound experienced improved sleep parameters without significant complications over extended periods .
Q & A
Basic: What validated analytical methods are recommended for detecting Norfludiazepam in biological matrices?
Methodological Answer:
this compound detection in blood or plasma typically employs liquid chromatography-high-resolution mass spectrometry (LC-HRMS) due to its high specificity and sensitivity. A validated non-targeted screening protocol, as described in a clinical toxicology study, involves sample preparation (protein precipitation), chromatographic separation, and Orbitrap-based detection . Method validation should include calibration curves, limit of quantification (LOQ), and cross-validation with immunoassays (e.g., EMIT) to confirm absence of cross-reactivity with metabolites .
Basic: How is this compound synthesized, and what isotopic labeling techniques support metabolic tracing?
Methodological Answer:
Synthesis routes for this compound often involve benzodiazepine core modification via N-dealkylation of precursors like flurazepam. Isotopic labeling (e.g., [13C6]-Norfludiazepam) is critical for metabolic pathway studies. Stable isotope-labeled analogs enable precise tracing of biotransformation products using mass spectrometry, with protocols requiring rigorous purity validation (≥95%) and stability testing under physiological conditions .
Basic: What pharmacokinetic parameters are essential for initial characterization of this compound?
Methodological Answer:
Key parameters include elimination half-life (t1/2), volume of distribution (Vd), and clearance (Cl). For this compound, reported t1/2 ranges from 40–150 hours, requiring multi-compartment modeling in longitudinal plasma sampling. Studies must account for inter-individual variability and use non-linear mixed-effects modeling (NONMEM) to refine estimates .
Advanced: How can researchers resolve contradictions in reported toxic thresholds for this compound?
Methodological Answer:
Discrepancies in toxicity thresholds (e.g., >500 ng/mL vs. 770 ng/mL in case studies) necessitate meta-analysis of existing data with stratification by covariates (e.g., co-ingestion of hydroxyzine). Sensitivity analysis and Bayesian hierarchical modeling can quantify uncertainty, while in vitro receptor binding assays (GABAA affinity) provide mechanistic context to clinical observations .
Advanced: What experimental design optimizes detection of this compound’s neuropharmacological effects in vivo?
Methodological Answer:
A dual-arm rodent model comparing acute vs. chronic exposure is recommended. Include behavioral assays (e.g., elevated plus maze for anxiolysis), EEG monitoring for sedation, and microdialysis for GABA/glutamate quantification. Control for pharmacokinetic confounders (e.g., CYP3A4 inhibitors) and use randomized block design to minimize bias .
Advanced: How to address ethical challenges in human studies on this compound’s long-term cognitive impacts?
Methodological Answer:
Ethical frameworks must prioritize informed consent, especially in populations with substance use disorders. Longitudinal studies should incorporate Data Safety Monitoring Boards (DSMBs) and adaptive stopping rules if cognitive decline (assessed via Mini-Mental State Examination) exceeds predefined thresholds. Reference guidelines from institutional review boards (IRBs) for vulnerable cohorts .
Advanced: What statistical approaches reconcile conflicting data on this compound’s metabolic stability across species?
Methodological Answer:
Apply species-specific physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro hepatocyte data to in vivo outcomes. Use ANOVA with post-hoc Tukey tests to identify interspecies differences in CYP450-mediated metabolism. Publicly available datasets (e.g., NIST Chemistry WebBook) should be cross-validated for assay conditions .
Advanced: How to design a study investigating this compound’s interaction with atypical antipsychotics?
Methodological Answer:
A factorial design testing dose-response relationships (this compound ± risperidone) in human-derived neuronal cultures is optimal. Measure synergistic effects via isobolographic analysis and calcium imaging. Include negative controls (e.g., flumazenil antagonism) and validate findings using receptor autoradiography .
Advanced: What methodologies validate this compound’s presence in unregulated drug samples?
Methodological Answer:
Combine Fourier-transform infrared spectroscopy (FTIR) for rapid screening with confirmatory LC-HRMS. For quantification, use standard addition methods to correct for matrix effects. Reference the NIST Standard Reference Database 69 for spectral libraries and retention indices .
Advanced: How to assess publication bias in existing this compound research?
Methodological Answer:
Conduct a systematic review with Egger’s regression test and funnel plots to detect asymmetry. Include gray literature (e.g., conference abstracts from TIAFT meetings) and adjust for small-study effects using trim-and-fill analysis. Pre-register the protocol on PROSPERO to enhance transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
